molecular formula C6H16N2S2 B13285727 Ethanamine, 2,2'-dithiobis(N-methyl- CAS No. 4747-27-7

Ethanamine, 2,2'-dithiobis(N-methyl-

Cat. No.: B13285727
CAS No.: 4747-27-7
M. Wt: 180.3 g/mol
InChI Key: ZQMYDQJHHKQBMC-UHFFFAOYSA-N
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Description

Ethanamine, 2,2’-dithiobis(N-methyl-) is an organic compound with the molecular formula C8H20N2S2 It is a derivative of ethanamine, featuring a disulfide linkage between two N-methylated ethanamine units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanamine, 2,2’-dithiobis(N-methyl-) typically involves the reaction of N-methyl ethanamine with a disulfide compound. One common method is the reaction of N-methyl ethanamine with carbon disulfide, followed by oxidation to form the disulfide linkage. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of ethanamine, 2,2’-dithiobis(N-methyl-) may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2’-dithiobis(N-methyl-) undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be employed.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized sulfur compounds.

    Reduction: Thiols and related sulfur-containing compounds.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Ethanamine, 2,2’-dithiobis(N-methyl-) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for potential therapeutic applications due to its ability to modulate redox states.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethanamine, 2,2’-dithiobis(N-methyl-) involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it useful in modulating the redox state of biological systems, influencing various molecular targets and pathways, including protein folding and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, N-methyl-: A simpler amine without the disulfide linkage.

    Ethanamine, 2,2’-dithiobis(N,N-dimethyl-): A similar compound with additional methyl groups on the nitrogen atoms.

    Cystamine: Contains a disulfide linkage but lacks the N-methyl groups.

Uniqueness

Ethanamine, 2,2’-dithiobis(N-methyl-) is unique due to its specific disulfide linkage and N-methylation, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

4747-27-7

Molecular Formula

C6H16N2S2

Molecular Weight

180.3 g/mol

IUPAC Name

N-methyl-2-[2-(methylamino)ethyldisulfanyl]ethanamine

InChI

InChI=1S/C6H16N2S2/c1-7-3-5-9-10-6-4-8-2/h7-8H,3-6H2,1-2H3

InChI Key

ZQMYDQJHHKQBMC-UHFFFAOYSA-N

Canonical SMILES

CNCCSSCCNC

Origin of Product

United States

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